molecular formula C7H7ClN6 B13217065 7-Chloro-6-methylpteridine-2,4-diamine

7-Chloro-6-methylpteridine-2,4-diamine

Cat. No.: B13217065
M. Wt: 210.62 g/mol
InChI Key: ZLXIPYLDYXKNHN-UHFFFAOYSA-N
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Description

7-Chloro-6-methylpteridine-2,4-diamine is a chemical compound with the molecular formula C7H7ClN6 It is a derivative of pteridine, a heterocyclic compound that is part of the pterin family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-6-methylpteridine-2,4-diamine typically involves the chlorination of 6-methylpteridine-2,4-diamine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 7-position. Common reagents used in this process include thionyl chloride or phosphorus pentachloride, which act as chlorinating agents. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent over-chlorination .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

7-Chloro-6-methylpteridine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pteridines, which can exhibit different chemical and biological properties depending on the nature of the substituent introduced .

Scientific Research Applications

7-Chloro-6-methylpteridine-2,4-diamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex pteridine derivatives.

    Biology: The compound is studied for its potential role in enzyme inhibition and as a probe for studying pteridine metabolism.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases related to pteridine metabolism.

    Industry: It is used in the development of dyes and pigments due to its chromophoric properties

Mechanism of Action

The mechanism of action of 7-Chloro-6-methylpteridine-2,4-diamine involves its interaction with specific molecular targets, such as enzymes involved in pteridine metabolism. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby affecting the metabolic pathways in which they are involved. This inhibition can lead to changes in cellular processes and has potential therapeutic implications .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloromethylpteridine-2,4-diamine
  • 7-Methylpteridine-2,4-diamine
  • 6-Methylpteridine-2,4-diamine

Uniqueness

7-Chloro-6-methylpteridine-2,4-diamine is unique due to the presence of both a chlorine atom and a methyl group on the pteridine ring. This specific substitution pattern imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C7H7ClN6

Molecular Weight

210.62 g/mol

IUPAC Name

7-chloro-6-methylpteridine-2,4-diamine

InChI

InChI=1S/C7H7ClN6/c1-2-4(8)12-6-3(11-2)5(9)13-7(10)14-6/h1H3,(H4,9,10,12,13,14)

InChI Key

ZLXIPYLDYXKNHN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C2C(=N1)C(=NC(=N2)N)N)Cl

Origin of Product

United States

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